1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate

Description

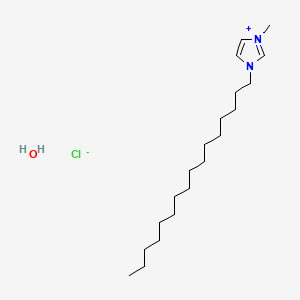

1-Hexadecyl-3-methylimidazolium chloride monohydrate (CAS: 404001-62-3) is a surface-active ionic liquid (SAIL) with the molecular formula C₂₀H₄₁ClN₂O and a molar mass of 361.01 g/mol . It consists of a hexadecyl (C₁₆) alkyl chain attached to the imidazolium cation, a methyl group at the N3 position, and a chloride anion with one water molecule in its crystalline structure. This compound is widely used as a surfactant, intercalation agent in clay modification (e.g., montmorillonite), and catalyst support due to its amphiphilic nature and tunable physicochemical properties . Its long alkyl chain enhances hydrophobic interactions, making it effective in micelle formation and solubilization processes .

Properties

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.ClH.H2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;;/h18-20H,3-17H2,1-2H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRGEJFZTMXLMF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90109990 | |

| Record name | 1-Hexadecyl-3-methyl-1H-imidazolium chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90109990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404001-62-3 | |

| Record name | 1-Hexadecyl-3-methyl-1H-imidazolium chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90109990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate can be synthesized through a reaction between 1-hexadecyl-3-methylimidazole and hydrochloric acid . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s high purity .

Chemical Reactions Analysis

1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate has a wide range of scientific research applications:

Biology: The compound is used in biological research for its ability to interact with various biomolecules.

Industry: The compound is used in material science as an electrolyte, extraction agent, and dye solvent.

Mechanism of Action

The mechanism of action of 1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate involves its interaction with molecular targets through ionic and hydrogen bonding. These interactions can influence the reactivity and stability of the compound in various chemical and biological systems . The pathways involved in its mechanism of action are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

Variation in Alkyl Chain Length

The alkyl chain length of imidazolium-based ionic liquids significantly impacts their critical micelle concentration (CMC), cytotoxicity, and interfacial behavior.

Key Findings :

- CMC : Increasing alkyl chain length reduces CMC due to enhanced hydrophobic interactions. The CMC of the hexadecyl derivative (0.1 mM) is ~1,600 times lower than the C4 analog .

- Cytotoxicity : Longer chains correlate with higher toxicity. The C16 compound exhibits cytotoxicity at concentrations >10 µg/mL in fibroblast cells, whereas C4 derivatives are biocompatible even at 500 µg/mL .

- Applications : Shorter chains (C4) are ideal for green solvents, while longer chains (C16) excel in surfactant-driven processes like clay modification .

Anion Effects

The anion type influences solubility, thermal stability, and biological activity:

Key Findings :

Functional Group Modifications

Substituents on the imidazolium ring or alkyl chain alter hydrophilicity and interaction modes:

Key Findings :

- Hydroxyethyl (-OH) and carboxymethyl (-COOH) groups enhance water solubility and enable pH-responsive behavior, unlike the non-functionalized C16 compound .

Cation Type Comparison

Imidazolium vs. pyridinium cations exhibit distinct interfacial and biological behaviors:

| Compound Name | Cation Type | CMC (mM) | Antimicrobial Activity |

|---|---|---|---|

| Cetylpyridinium chloride | Pyridinium | 0.9 | Strong |

| This compound | Imidazolium | 0.1 | Moderate |

Key Findings :

- Pyridinium-based surfactants (e.g., cetylpyridinium chloride) have higher antimicrobial efficacy but similar CMC values to imidazolium analogs .

Research Highlights

- Clay Intercalation: The C16 compound forms stable monolayers in montmorillonite via electrostatic interactions, outperforming shorter-chain analogs in creating hydrophobic clay composites .

- DNA Interactions : At low concentrations (<10 µg/mL), the C16 derivative compacts DNA without denaturation, a property leveraged in biosensing .

- Electrocatalysts: When used as a carbon support precursor, the C16 compound enhances nanoparticle dispersion in fuel cell catalysts .

Biological Activity

1-Hexadecyl-3-methylimidazolium chloride monohydrate (C16MImCl) is an ionic liquid that has garnered attention for its diverse biological activities. This compound, characterized by its unique imidazolium structure, exhibits properties that make it a candidate for various applications in medicinal chemistry and environmental science. This article delves into the biological activity of C16MImCl, summarizing research findings, case studies, and relevant data.

This compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 404001-62-3 |

| Molecular Formula | C20H41ClN2O |

| Molecular Weight | 361.01 g/mol |

| Appearance | Light yellow crystalline powder |

| Purity | ≥97.5% |

Antimicrobial Properties

Research has demonstrated that C16MImCl possesses significant antimicrobial activity. A study evaluating its effects against various bacterial strains found that this ionic liquid exhibited potent antibacterial properties. The antimicrobial efficacy was assessed by measuring the inhibition zones on agar plates, revealing a concentration-dependent response.

Leishmanicidal Activity

A pivotal study investigated the leishmanicidal effects of C16MImCl against Leishmania species, specifically Leishmania (Leishmania) amazonensis and Leishmania (Leishmania) infantum chagasi. The compound was tested at concentrations ranging from 0.1 to 100 μM, with results indicating that C16MImCl effectively inhibited the growth of promastigote forms of these parasites. The IC50 values for C16MImCl were determined to be approximately 14.6 μM against L. amazonensis, demonstrating its potential as an alternative treatment for leishmaniasis .

Cytotoxicity Studies

Cytotoxicity assessments of C16MImCl revealed its effects on human erythrocytes and macrophages. The compound induced reactive oxygen species (ROS) production and mitochondrial dysfunction in infected macrophages, leading to cell death in a concentration-dependent manner. This cytotoxic profile suggests that while C16MImCl can target pathogens effectively, it may also pose risks to host cells .

Structure-Activity Relationship

The structure-activity relationship (SAR) of imidazolium salts, including C16MImCl, has been explored to understand how structural variations influence biological activity. Modifications in the alkyl chain length and functional groups significantly affect both antimicrobial and leishmanicidal activities. For instance, shorter alkyl chains tend to exhibit reduced potency against Leishmania species compared to longer chains like hexadecyl .

Case Studies

- Antibacterial Efficacy : A study focused on polymer blends incorporating C16MImCl demonstrated enhanced antibacterial properties when used in combination with other materials like polystyrene-ethylene-butylene-styrene (SEBS). The blends showed significant inhibition against common bacterial strains, highlighting the potential for industrial applications in antimicrobial coatings .

- Water Purification : Another case study involved modifying clinoptilolite zeolite with C16MImCl for water purification applications. The ionic liquid improved the adsorption capacity of the zeolite for organic pollutants, showcasing its utility in environmental remediation .

Q & A

Basic Questions

Q. What are the recommended synthesis methods for 1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate, and how can purity be verified?

- Methodology : Synthesize via quaternization of 1-methylimidazole with 1-chlorohexadecane in a polar aprotic solvent (e.g., acetonitrile) under reflux for 24–48 hours. Purify by recrystallization in ethanol/water mixtures. Verify purity using:

- 1H/13C NMR : Confirm absence of unreacted precursors (e.g., methylimidazole peaks at δ 3.6–3.8 ppm).

- Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (C20H41ClN2O; C: 66.58%, H: 11.45%, Cl: 9.82%, N: 7.76%) .

- Karl Fischer Titration : Quantify monohydrate water content (theoretical: ~5% w/w) .

Q. How should researchers characterize the crystalline structure of this compound?

- Single-Crystal X-Ray Diffraction (SCXRD) : Determine unit cell parameters (e.g., orthorhombic system, space group Pnma) and hydrogen-bonding networks. For example, Wang et al. (2015) reported interlayer distances of 2.8–3.1 Å in ionic liquid-intercalated clays using SCXRD .

- Powder XRD : Compare experimental patterns with simulated data from crystallographic databases (e.g., CCDC). Note that hydration states may alter diffraction peaks .

Advanced Research Questions

Q. How does the alkyl chain length influence its efficacy as an intercalation agent in clay minerals?

- Experimental Design : Compare intercalation into Na-montmorillonite (Na-MMT) using this compound (C16) versus shorter-chain analogs (e.g., C4 or C8).

- Key Findings :

- Longer alkyl chains (C16) enhance basal spacing expansion (up to 25 Å in Na-MMT) due to hydrophobic interactions and bilayer formation .

- Electrostatic attraction between the imidazolium cation and negatively charged clay layers dominates over van der Waals forces, as shown by zeta potential measurements .

Q. What strategies mitigate solvent interference in spectroscopic analysis of this ionic liquid?

- Methodology :

- Deuterated Solvents : Use D2O or DMSO-d6 to suppress proton exchange in NMR.

- ATR-FTIR : Avoid solvent masking of C-H stretching (2800–3000 cm⁻¹) by using attenuated total reflectance mode.

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to assign peaks accurately .

Q. How does hydration state affect its catalytic performance in biphasic systems?

- Case Study : In transition metal catalysis, the monohydrate form stabilizes water-sensitive intermediates (e.g., Pd(0) nanoparticles) by providing controlled hydrophilicity.

- Contradiction : Wasserscheid & Keim (2000) reported that anhydrous ionic liquids improve catalyst recovery, but recent studies show that trace water (e.g., from monohydrate) enhances enantioselectivity in asymmetric hydrogenation .

Data Reliability and Contradictions

Q. How should researchers resolve discrepancies in reported CAS numbers for this compound?

- Verification Steps :

- Cross-reference CAS 404001-62-3 (widely cited in synthesis studies ) with CAS 61546-01-8 (alternative registry for anhydrous forms ).

- Confirm molecular formula (C20H41ClN2O vs. C20H39ClN2) using high-resolution mass spectrometry (HRMS) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.